molecular formula C5H2N2OS2 B12908190 [1,3]Dithiolo[4,5-b]pyrazin-2-one CAS No. 4428-04-0

[1,3]Dithiolo[4,5-b]pyrazin-2-one

Cat. No.: B12908190
CAS No.: 4428-04-0
M. Wt: 170.2 g/mol
InChI Key: DQCZRPBDNDDYFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dithiolo[4,5-b]pyrazin-2-one typically involves the reaction of di-(sodiomercapto)methyleneamalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction pathways as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: [1,3]Dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1,3]Dithiolo[4,5-b]pyrazin-2-one is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development .

Industry: Industrially, the compound is used in the formulation of fungicidal paints and coatings . Its ability to inhibit the growth of fungi and algae makes it valuable for protecting surfaces in marine and humid environments.

Mechanism of Action

The mechanism of action of [1,3]Dithiolo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction disrupts essential biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: [1,3]Dithiolo[4,5-b]pyrazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other heterocyclic compounds.

Properties

CAS No.

4428-04-0

Molecular Formula

C5H2N2OS2

Molecular Weight

170.2 g/mol

IUPAC Name

[1,3]dithiolo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H2N2OS2/c8-5-9-3-4(10-5)7-2-1-6-3/h1-2H

InChI Key

DQCZRPBDNDDYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)SC(=O)S2

Origin of Product

United States

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